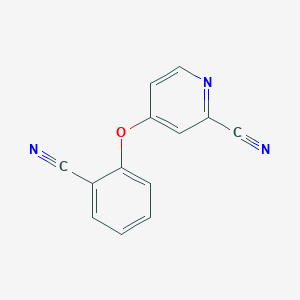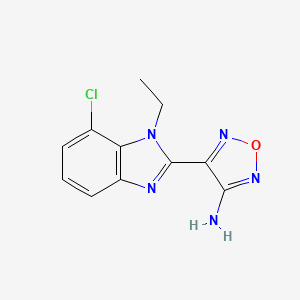
4-(2-Cyanophenoxy)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyanophenoxy)pyridine-2-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYC is a heterocyclic compound that consists of a pyridine ring and a phenoxy group attached to a nitrile and cyano group.
作用机制
The mechanism of action of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is not fully understood. However, studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile exerts its biological effects by inhibiting certain enzymes and signaling pathways. For example, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and apoptosis.
Biochemical and Physiological Effects:
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile is easy to synthesize and purify, making it readily available for use in various experiments. Another advantage is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has a relatively low toxicity profile, making it safe to use in vitro and in vivo experiments. However, one limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is that 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can undergo degradation under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for the study of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile. One direction is the further investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the synthesis of novel organic materials using 4-(2-Cyanophenoxy)pyridine-2-carbonitrile as a building block. In addition, the development of new synthesis methods for 4-(2-Cyanophenoxy)pyridine-2-carbonitrile and its derivatives can lead to the discovery of new compounds with unique properties. Finally, the study of the structure-activity relationship of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile can provide insights into its biological activity and lead to the discovery of more potent analogs.
合成方法
The synthesis of 4-(2-Cyanophenoxy)pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 2-bromoanisole in the presence of a palladium catalyst. The reaction proceeds through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure 4-(2-Cyanophenoxy)pyridine-2-carbonitrile.
科学研究应用
4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been shown to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. In material science, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 4-(2-Cyanophenoxy)pyridine-2-carbonitrile has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
4-(2-cyanophenoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-10-3-1-2-4-13(10)17-12-5-6-16-11(7-12)9-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAJHZXIHZLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanophenoxy)pyridine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)


![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7560192.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)


![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
